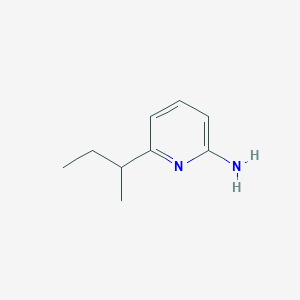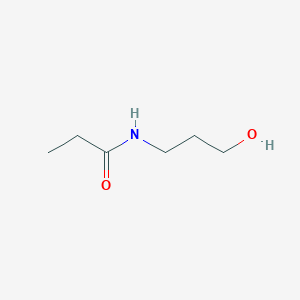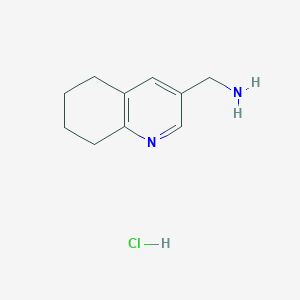![molecular formula C16H27N5 B11742041 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742041.png)
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and isopropyl groups through alkylation reactions. The final step usually includes the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole ketones, while reduction can yield dihydropyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to its pyrazole rings. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. Research could explore its potential as a pharmaceutical agent.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various applications.
Mecanismo De Acción
The mechanism of action of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole rings could facilitate binding to active sites, while the methyl and isopropyl groups could influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with anti-inflammatory properties.
3,5-Dimethylpyrazole: A simpler pyrazole compound used in various chemical reactions.
4-Isopropyl-3-methyl-1H-pyrazole: A structurally similar compound with potential biological activity.
Uniqueness
The uniqueness of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” lies in its dual pyrazole structure with specific methyl and isopropyl substitutions. This unique arrangement may impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H27N5 |
|---|---|
Peso molecular |
289.42 g/mol |
Nombre IUPAC |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-12(2)11-20-7-6-16(19-20)10-17-8-15-9-18-21(13(3)4)14(15)5/h6-7,9,12-13,17H,8,10-11H2,1-5H3 |
Clave InChI |
YFNXJDADLLHOSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)


![N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741996.png)
![3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11741997.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11741998.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742004.png)
![3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea](/img/structure/B11742008.png)
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11742009.png)
![2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742011.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742030.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742038.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)

